Dihydroorotase Inhibition: 180 µM IC50 Defines Baseline for Target Engagement Studies
Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate exhibits weak inhibitory activity against dihydroorotase (DHOase) from mouse Ehrlich ascites cells with an IC50 of 180 µM (1.80E+5 nM) at pH 7.37 [1]. This establishes a quantitative baseline for structure-activity relationship (SAR) studies within the pyrimidinone series. In contrast, optimized analogs from the same chemical space, such as the DHODH inhibitors disclosed in US8703811, achieve IC50 values in the low nanomolar range (e.g., 178 nM for a related triazolopyrimidine derivative) [2]. The 1000-fold difference underscores the critical role of the specific substitution pattern in dictating potency against pyrimidine biosynthesis enzymes. This data confirms that the parent compound serves as a well-characterized, low-activity control for screening campaigns aimed at identifying more potent enzyme inhibitors, providing a valuable reference point for procurement when designing SAR expansion sets.
| Evidence Dimension | IC50 against dihydroorotase (DHOase) |
|---|---|
| Target Compound Data | 1.80E+5 nM (180 µM) |
| Comparator Or Baseline | Potent DHODH inhibitor (US8703811, Compound 97): 178 nM |
| Quantified Difference | ~1000-fold less potent |
| Conditions | Mouse Ehrlich ascites DHOase, pH 7.37, 10 µM compound concentration |
Why This Matters
This establishes the compound as a quantitative baseline control for SAR studies targeting pyrimidine metabolism enzymes.
- [1] BindingDB. BDBM50512054 CHEMBL4458679. IC50: 1.80E+5 nM for Methyl 2-(6-oxo-1,6-dihydropyrimidin-4-yl)acetate. View Source
- [2] BindingDB. BDBM120355 US8703811, 97. IC50: 178 nM for related triazolopyrimidine DHODH inhibitor. View Source
